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Cat. No.: B009488

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoyldopamine (STEARDA) is an endogenous N-acyldopamine, a class of lipid signaling
molecules found in nervous tissues.[1][2] Structurally, it consists of a dopamine moiety linked to
stearic acid via an amide bond. While closely related to other N-acyldopamines with known
biological activities, such as the endocannabinoid and endovanilloid N-arachidonoyldopamine
(NADA), STEARDA exhibits a unique pharmacological profile. This technical guide provides an
in-depth overview of the known pharmacological properties of N-Stearoyldopamine, including
its interactions with key receptor systems and enzymes. The information is presented with
detailed experimental protocols and structured data for ease of comparison and replication.

Chemical and Physical Properties
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Property Value Source
N-[2-(3,4-

IUPAC Name dihydroxyphenyl)ethylloctadec PubChem
anamide

Molecular Formula C26H45N0O3 PubChem

Molecular Weight 419.6 g/mol PubChem

CAS Number 105955-10-0 PubChem
STEARDA, N-Stearoyl

Synonyms ) PubChem
Dopamine

Pharmacological Data
Receptor and Enzyme Interactions
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o Quantitative Cell/System
Target Activity Reference
Data Type
Inactive as a HEK293 cells
TRPV1 Receptor  direct agonist (up - overexpressing [3]
to 5 uM) human TRPV1
Potentiates
NADA-induced
Positive Ca2+ influx,
Allosteric lowering NADA's  HEK293 cells
Modulator EC50 from ~90 overexpressing [3]
(‘Entourage’ nM to ~30 nM in human TRPV1
effect) the presence of
0.1-10 uM
STEARDA.
No significant
Cannabinoid binding or
Receptor 1 Inactive functional activity = Not specified
(CB1) at concentrations
up to 5 pM.
5-Lipoxygenase o N
Inhibitor IC50 = 16 nM Not specified
(5-LOX)
Fatty Acid Amide o
No significant N
Hydrolase o IC50 > 25 uM Not specified
inhibition
(FAAH)
In Vivo Activity
Model Effect Dose Animal Model Reference
Potentiates
. . , 5 ug STEARDA
Nociception (Hot  NADA-induced o )
co-injected with Rat [3]

Plate Test)

thermal

hyperalgesia

0.5 pug NADA
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: -

Cell Line Activity IC50
K562 (Chronic Myeloid ]

] Cytotoxic 36.8 uM
Leukemia)
HOS (Osteosarcoma) Cytotoxic 15 uM
IMR-32 (Neuroblastoma) Cytotoxic 1.5 uM
MCF-7 (Breast Cancer) Not Cytotoxic > 100 uM

Experimental Protocols
Synthesis of N-Stearoyldopamine

A general and efficient method for the synthesis of N-acyldopamines, including N-
Stearoyldopamine, has been described.[4][5] This method avoids the need for protecting
groups.

Materials:

e Dopamine hydrochloride

» Stearic acid

e Propylphosphonic acid cyclic anhydride (PPACA)
e Dichloromethane (CH2CI2)

o Triethylamine (TEA)

« Silica gel for column chromatography

» Ethyl acetate and hexane for elution

Procedure:

o Dopamine hydrochloride is dissolved in CH2CI2, and triethylamine is added to neutralize the
hydrochloride.
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Stearic acid is added to the reaction mixture.

The mixture is cooled in an ice bath.

PPACA (50% in ethyl acetate) is added slowly to the reaction mixture.
The reaction is stirred at room temperature overnight.

The solvent is evaporated under reduced pressure.

The residue is purified by silica gel column chromatography using a gradient of ethyl acetate
in hexane as the eluent to yield pure N-Stearoyldopamine.[4]

Intracellular Calcium Influx Assay (TRPV1 Potentiation)

This protocol is based on methods used to assess the potentiation of NADA-induced calcium
influx by STEARDA in HEK293 cells overexpressing the human TRPV1 receptor.

Materials:

HEK293 cells stably expressing human TRPV1

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum
Fura-2 AM (acetoxymethyl ester)

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
N-Arachidonoyldopamine (NADA)

N-Stearoyldopamine (STEARDA)

Fluorescence plate reader or microscope capable of ratiometric calcium imaging

Procedure:
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e Cell Culture: Culture HEK293-hTRPV1 cells in DMEM supplemented with 10% FBS at 37°C
in a humidified atmosphere of 5% CO2. Seed cells onto black-walled, clear-bottom 96-well
plates and grow to confluence.

e Dye Loading:

[e]

Prepare a Fura-2 AM loading solution in HBSS containing 2 pM Fura-2 AM and 0.02%
Pluronic F-127.

[e]

Wash the cells once with HBSS.

o

Incubate the cells with the Fura-2 AM loading solution for 60 minutes at 37°C.

[¢]

Wash the cells twice with HBSS to remove extracellular dye.
e Measurement of Intracellular Calcium:
o Place the plate in a fluorescence plate reader.

o Measure the fluorescence intensity at an emission wavelength of 510 nm with excitation
wavelengths alternating between 340 nm and 380 nm.

o Establish a baseline fluorescence ratio (340/380 nm).
o Pre-incubate the cells with varying concentrations of STEARDA (or vehicle) for 5 minutes.

o Add varying concentrations of NADA and record the change in the fluorescence ratio over
time.

o Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is
proportional to the intracellular calcium concentration. Calculate the peak change in the
340/380 nm ratio in response to NADA in the presence and absence of STEARDA.
Determine the EC50 of NADA for calcium influx with and without STEARDA to quantify the
potentiation.

CB1 Receptor Binding Assay
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This protocol describes a radioligand binding assay to determine the affinity of compounds for
the CBL1 receptor.

Materials:

Membranes from cells expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK-hCB1)
or brain tissue.

¢ [3H]CP55,940 (radioligand)

e WIN 55,212-2 (non-labeled competitor for non-specific binding)

e Binding buffer (e.g., 50 mM Tris-HCI, 5 mM MgCI2, 1 mM EDTA, 0.5% BSA, pH 7.4)
e N-Stearoyldopamine (test compound)

o Glass fiber filters (e.g., GF/B or GF/C)

 Scintillation cocktail and a scintillation counter

Procedure:

o Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding,
and various concentrations of the test compound.

o Total Binding: Add binding buffer, [3H]CP55,940 (at a concentration close to its Kd), and
the membrane preparation.

o Non-specific Binding: Add binding buffer, [3H]CP55,940, a high concentration of WIN
55,212-2 (e.g., 10 uM), and the membrane preparation.

o Test Compound: Add binding buffer, [3H]CP55,940, varying concentrations of N-
Stearoyldopamine, and the membrane preparation.

e Incubation: Incubate the plate at 30°C for 90 minutes.

« Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell
harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://www.benchchem.com/product/b009488?utm_src=pdf-body
https://www.benchchem.com/product/b009488?utm_src=pdf-body
https://www.benchchem.com/product/b009488?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

radioligand.

e Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the
radioactivity using a scintillation counter.

o Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
total binding. Determine the concentration of N-Stearoyldopamine that inhibits 50% of the
specific binding of [SH]CP55,940 (IC50). Convert the IC50 value to a binding affinity constant
(Ki) using the Cheng-Prusoff equation.

5-Lipoxygenase Inhibition Assay

This protocol outlines a spectrophotometric assay to measure the inhibition of 5-lipoxygenase
activity.

Materials:

Soybean 5-lipoxygenase

Arachidonic acid (substrate)

Borate buffer (pH 9.0)

N-Stearoyldopamine (test compound)

UV-Vis spectrophotometer

Procedure:

e Enzyme and Substrate Preparation: Prepare a solution of 5-lipoxygenase in borate buffer.
Prepare a solution of arachidonic acid.

e Assay:

o In a quartz cuvette, mix the borate buffer and the 5-lipoxygenase solution.

o Add varying concentrations of N-Stearoyldopamine or vehicle and incubate for 5 minutes
at room temperature.
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o Initiate the reaction by adding the arachidonic acid solution.

o Measurement: Immediately measure the increase in absorbance at 234 nm for 3-5 minutes.
The formation of the conjugated diene hydroperoxide product results in an increase in
absorbance at this wavelength.

o Data Analysis: Calculate the initial rate of the reaction for each concentration of the inhibitor.
Determine the concentration of N-Stearoyldopamine that causes 50% inhibition of the
enzyme activity (IC50).

In Vivo Nociception Assay (Hot Plate Test)

This protocol is a standard method for assessing thermal nociception in rodents.

Materials:

o Male Wistar rats (or other suitable rodent strain)

o Hot plate apparatus with adjustable temperature and a timer

e N-Arachidonoyldopamine (NADA)

e N-Stearoyldopamine (STEARDA)

» Vehicle solution for injections (e.g., saline with a small amount of ethanol and Tween 80)
» Syringes for intraplantar injection

Procedure:

¢ Acclimatization: Acclimatize the animals to the testing room and handling for several days
before the experiment.

+ Baseline Measurement: Place each rat on the hot plate (maintained at a constant
temperature, e.g., 52 + 0.5°C) and record the latency to a nociceptive response (e.g., paw
licking, jumping). A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue
damage.
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e Drug Administration: Administer STEARDA (or vehicle) and NADA (or vehicle) via
intraplantar injection into the hind paw.

o Post-treatment Measurement: At various time points after injection (e.g., 5, 15, 30, and 60
minutes), place the rat back on the hot plate and measure the paw withdrawal latency.

o Data Analysis: Compare the paw withdrawal latencies of the different treatment groups. A
decrease in latency indicates hyperalgesia. Analyze the data using appropriate statistical
methods (e.g., ANOVA followed by a post-hoc test).

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
Materials:

e K562, HOS, and IMR-32 cell lines

o Appropriate cell culture medium for each cell line

o 96-well plates

o N-Stearoyldopamine

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or a solution of SDS in HCI)
e Microplate reader
Procedure:

o Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to
attach and grow for 24 hours.

o Compound Treatment: Treat the cells with various concentrations of N-Stearoyldopamine
for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a control.
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o MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4
hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow
MTT to purple formazan crystals.

o Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

e Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm
using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability for each concentration of N-
Stearoyldopamine compared to the vehicle control. Determine the concentration of the
compound that causes a 50% reduction in cell viability (IC50).

Signaling Pathways and Mechanisms of Action
TRPV1 Receptor Modulation

N-Stearoyldopamine acts as a positive allosteric modulator of the TRPV1 receptor. It does not
directly activate the channel but enhances the response to the endogenous agonist NADA.
This "entourage effect" lowers the concentration of NADA required to elicit a response, such as
calcium influx. The influx of Ca2+ through the TRPV1 channel can initiate a variety of
downstream signaling cascades, including the activation of protein kinase C (PKC) and
calcium/calmodulin-dependent protein kinase Il (CaMKIl), which can further sensitize the
TRPV1 receptor and contribute to nociceptive signaling.

Cell Membrane

TRPV1 Receptor

N-Stearoyldopamine Allosteric

Agonist
Binding

Channel
Openin Downstream Signaling
(e.g., PKC, CaMKII activation)

NADA

Click to download full resolution via product page

N-Stearoyldopamine's potentiation of NADA-mediated TRPV1 activation.

5-Lipoxygenase Inhibition
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N-Stearoyldopamine is a potent inhibitor of 5-lipoxygenase (5-LOX). This enzyme plays a
crucial role in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent
inflammatory mediators involved in various physiological and pathological processes. By
inhibiting 5-LOX, STEARDA can block the production of these pro-inflammatory molecules.

N-Stearoyldopamine

Arachidonic Acid

5-Lipoxygenase

Leukotrienes
(Pro-inflammatory)

Click to download full resolution via product page
Inhibition of the 5-Lipoxygenase pathway by N-Stearoyldopamine.

Conclusion

N-Stearoyldopamine presents a multifaceted pharmacological profile. While inactive on its
own at TRPV1 and CB1 receptors at the concentrations tested, it significantly potentiates the
action of the endovanilloid NADA at TRPV1. Furthermore, its potent inhibition of 5-lipoxygenase
suggests anti-inflammatory potential. The cytotoxic effects observed against specific cancer
cell lines warrant further investigation into its potential as an anti-cancer agent. The detailed
methodologies provided in this guide are intended to facilitate further research into the nuanced
biological activities of this endogenous lipid and to aid in the development of novel therapeutic

strategies targeting the pathways it modulates.

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b009488?utm_src=pdf-body
https://www.benchchem.com/product/b009488?utm_src=pdf-body-img
https://www.benchchem.com/product/b009488?utm_src=pdf-body
https://www.benchchem.com/product/b009488?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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